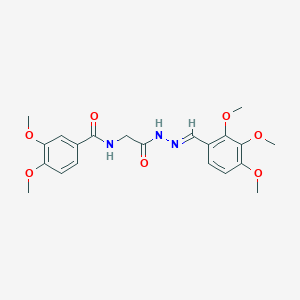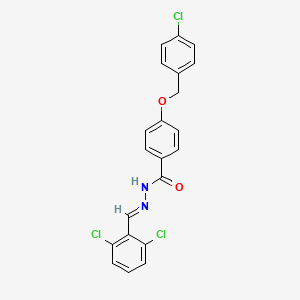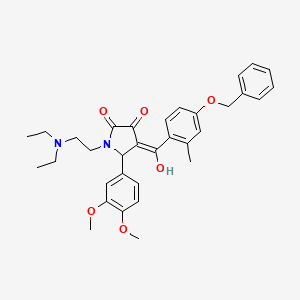
5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one: is an organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Ring: The initial step involves the cyclization of a hydrazine derivative with a β-keto ester. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.
Addition of the 2-methyl-allyl Group: The final step involves the addition of the 2-methyl-allyl group through a nucleophilic substitution reaction, typically using 2-methyl-allyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and 2-methyl-allyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Potassium carbonate in acetone, sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups replacing the tert-butyl or 2-methyl-allyl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of pyrazolones, including this compound, are investigated for their anti-inflammatory, analgesic, and antipyretic properties. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and 2-methyl-allyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,4-dihydro-pyrazol-3-one: Lacks the tert-butyl and 2-methyl-allyl groups, resulting in different chemical properties and reactivity.
5-tert-Butyl-2,4-dihydro-pyrazol-3-one: Similar structure but without the 2-methyl-allyl group, affecting its biological activity and applications.
2-(2-Methyl-allyl)-2,4-dihydro-pyrazol-3-one: Lacks the tert-butyl group, leading to differences in stability and reactivity.
Uniqueness
The presence of both the tert-butyl and 2-methyl-allyl groups in 5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one makes it unique among pyrazolones. These groups enhance its stability, reactivity, and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-tert-butyl-2-(2-methylprop-2-enyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H18N2O/c1-8(2)7-13-10(14)6-9(12-13)11(3,4)5/h1,6-7H2,2-5H3 |
InChI Key |
VGJXNPZYWAGCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C(=O)CC(=N1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-tert-butylphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004113.png)
![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12004123.png)




![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one](/img/structure/B12004169.png)
![(5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004171.png)
![methyl 4-[(E)-(2-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B12004174.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004186.png)
![2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-](/img/structure/B12004199.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)


